molecular formula C9H7FO B13099256 (3-Ethynyl-4-fluorophenyl)methanol

(3-Ethynyl-4-fluorophenyl)methanol

Cat. No.: B13099256
M. Wt: 150.15 g/mol
InChI Key: MPYKMUFTRFTUEZ-UHFFFAOYSA-N
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Description

(3-Ethynyl-4-fluorophenyl)methanol is an organic compound with the molecular formula C9H7FO It is characterized by the presence of an ethynyl group and a fluorine atom attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynyl-4-fluorophenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluorobenzaldehyde.

    Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, where 4-fluorobenzaldehyde reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.

    Reduction: The resulting intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Ethynyl-4-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-ethynyl-4-fluorobenzaldehyde or 3-ethynyl-4-fluorobenzoic acid.

    Reduction: Formation of 3-ethynyl-4-fluorophenylmethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Ethynyl-4-fluorophenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Ethynyl-4-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The ethynyl and fluorine groups can enhance the compound’s binding affinity and specificity towards these targets, thereby influencing its biological effects.

Comparison with Similar Compounds

    (3-Ethynylphenyl)methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.

    (4-Fluorophenyl)methanol:

    (3-Ethynyl-4-chlorophenyl)methanol: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.

Uniqueness: (3-Ethynyl-4-fluorophenyl)methanol is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

(3-ethynyl-4-fluorophenyl)methanol

InChI

InChI=1S/C9H7FO/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5,11H,6H2

InChI Key

MPYKMUFTRFTUEZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)CO)F

Origin of Product

United States

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